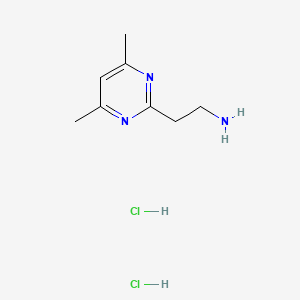

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-5-7(2)11-8(10-6)3-4-9;;/h5H,3-4,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRWCSICABUHDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCN)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-25-8 |

Source

|

| Record name | 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the commercially available 4,6-dimethylpyrimidin-2-ol and proceeds through a three-step sequence involving chlorination, cyanation, and subsequent reduction. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and critical insights into process optimization and safety considerations. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their inherent ability to participate in hydrogen bonding and π-stacking interactions makes them ideal for molecular recognition at biological targets. The title compound, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, with its reactive primary amine, serves as a versatile synthon for the elaboration into more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and receptor modulators. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and further chemical transformations.[3][4]

Strategic Approach to the Synthesis

The retrosynthetic analysis of the target molecule reveals a straightforward and logical pathway. The primary amine can be accessed through the reduction of a nitrile precursor, which in turn can be installed via nucleophilic substitution on a halogenated pyrimidine ring. This strategy leverages the well-established reactivity of 2-halopyrimidines.

Our chosen synthetic route, therefore, begins with the conversion of 4,6-dimethylpyrimidin-2-ol to 2-chloro-4,6-dimethylpyrimidine. This is followed by a nucleophilic substitution with a cyanide source to yield 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile. The final step involves the reduction of the nitrile functionality to the desired primary amine, which is then converted to its dihydrochloride salt.

Caption: Workflow for the synthesis of 2-chloro-4,6-dimethylpyrimidine.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 4,6-dimethylpyrimidin-2-ol (1.0 eq).

-

Carefully add phosphoryl chloride (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-chloro-4,6-dimethylpyrimidine.

| Parameter | Value |

| Reactants | 4,6-dimethylpyrimidin-2-ol, Phosphoryl Chloride |

| Stoichiometry | 1 : 3 |

| Temperature | Reflux (105-110 °C) |

| Reaction Time | 3-4 hours |

| Typical Yield | 80-90% |

Table 1: Key parameters for the synthesis of 2-chloro-4,6-dimethylpyrimidine.

Step 2: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile

With the activated 2-chloro-4,6-dimethylpyrimidine in hand, the next step is the introduction of the two-carbon side chain. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction with a cyanide salt. Sodium or potassium cyanide are commonly used for this purpose.

Mechanism: The cyanide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the cyanide salt and promote the SNAr mechanism.

Caption: Workflow for the synthesis of the nitrile intermediate.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE). [5][6]3. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile.

| Parameter | Value |

| Reactants | 2-chloro-4,6-dimethylpyrimidine, Sodium Cyanide |

| Stoichiometry | 1 : 1.2 |

| Solvent | DMSO |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 2: Key parameters for the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile.

Step 3: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine and its Dihydrochloride Salt

The final step in the synthesis of the free amine is the reduction of the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. [7][8][9][10][11][12]Catalytic hydrogenation is an alternative method. [1][13] Mechanism (LiAlH₄ Reduction): The reaction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄ to the carbon-nitrogen triple bond. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine. [7][10]

Caption: Workflow for the final reduction and salt formation.

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Caution: LiAlH₄ is a pyrophoric and water-reactive solid. Handle with extreme care in an inert atmosphere. [14][15]3. Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the excess LiAlH₄ using the Fieser workup procedure: sequentially and dropwise add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.

-

For the formation of the dihydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of HCl in dioxane or diethyl ether (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. [3][16][17][18][19]

Parameter Value Reactants 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile, LiAlH₄ Stoichiometry 1 : 2 Solvent Anhydrous THF Temperature Reflux Reaction Time 4-6 hours | Typical Yield | 70-80% (for the amine) |

Table 3: Key parameters for the reduction of the nitrile.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrimidine ring, a singlet for the pyrimidine proton, and two triplets for the ethanamine side chain. The amine protons may appear as a broad singlet. [20][21]* ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbons of the pyrimidine ring and the ethanamine side chain. * Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine salt in the region of 3000-2500 cm⁻¹ (broad) and C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine. [22]

Safety and Handling

The synthesis described in this guide involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

-

Phosphoryl Chloride (POCl₃): Corrosive and reacts violently with water.

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. [5][6]Reacts with acids to produce highly toxic hydrogen cyanide gas.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water, releasing flammable hydrogen gas. [14][15] Always consult the Safety Data Sheets (SDS) for all reagents before use and follow established laboratory safety protocols.

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis of this compound. The methodology is based on well-established chemical transformations and provides a clear pathway for obtaining this valuable building block in good overall yield. The provided experimental protocols, mechanistic insights, and safety considerations will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Nitrile reduction. Wikipedia. [Link]

-

Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

-

Reduction of nitriles. Chemguide. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

-

Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. HETEROCYCLES. [Link]

-

Amine and HCl - salt formation reaction. YouTube. [Link]

-

Amine salts. Oxford Reference. [Link]

-

Pinner reaction. Wikipedia. [Link]

- Process for the purification of amines.

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

Purification of organic hydrochloride salt? ResearchGate. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. University of Illinois Chicago. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis of amine hydrochloride salts. ResearchGate. [Link]

-

Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis Online. [Link]

-

Isolation (Recovery) of amines. University of Alberta. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

-

Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling. Chemical Safety. [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

2-cyano-6-methylpyridine. Organic Syntheses. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

-

Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. oxfordreference.com [oxfordreference.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. unitedchemicalcn.com [unitedchemicalcn.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. wcms.uillinois.edu [wcms.uillinois.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and synthetic compounds with a broad range of therapeutic applications. The presence of a basic aminoethyl side chain at the 2-position, combined with the dimethylated pyrimidine core, offers a unique three-dimensional structure and chemical properties that make it a valuable building block for the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected reactivity profile, stability, and analytical characterization.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be reliably predicted based on its structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1269151-25-8 | , |

| Molecular Formula | C₈H₁₅Cl₂N₃ | , |

| Molecular Weight | 224.13 g/mol | , |

| Appearance | Solid | |

| Melting Point | Not experimentally determined. Expected to be a high-melting solid due to its salt form. | Inferred |

| Boiling Point | Not applicable (decomposes) | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol, and insoluble in nonpolar organic solvents. | Inferred from structure |

Synthesis and Purification

A plausible and efficient synthesis of this compound can be conceptualized in a two-step process, starting from readily available commercial reagents.

Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine

The pyrimidine core can be constructed via the well-established condensation reaction of a guanidine salt with a 1,3-dicarbonyl compound, in this case, acetylacetone. This method is documented in the patent literature for the synthesis of 2-amino-4,6-dimethylpyrimidine.[1]

-

Reaction: Guanidine hydrochloride is reacted with acetylacetone in an aqueous alkaline medium, such as sodium carbonate.

-

Mechanism: The reaction proceeds through a series of condensation and cyclization steps to form the stable pyrimidine ring.

-

Purification: The product can be purified by recrystallization.[1]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride (CAS 1269151-25-8)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, a pyrimidine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific compound, this document integrates established findings on its core precursor with scientifically grounded, proposed methodologies for its synthesis and characterization.

Introduction: The Pyrimidine Core in Medicinal Chemistry

Pyrimidine scaffolds are fundamental heterocyclic structures present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The substitution patterns on the pyrimidine ring dictate the molecule's pharmacological properties, leading to a wide range of applications such as anti-cancer and anthelmintic agents. The title compound, 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, represents a functionalized pyrimidine with potential for further chemical elaboration and biological screening.

Synthesis Pathway: From Precursor to Final Compound

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride can be logically approached in a two-stage process, beginning with the well-documented synthesis of the 2-amino-4,6-dimethylpyrimidine precursor.

Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7)

The foundational step is the condensation reaction between a guanidine salt and acetylacetone. This reaction is a classic and efficient method for the formation of the 2-aminopyrimidine ring system. A representative protocol, adapted from established methods, is provided below.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 250 parts of water.

-

Add 106 parts of guanidine hydrochloride and 83.5 parts of sodium carbonate to the water and stir until dissolved.

-

To this solution, add 100 parts of acetylacetone.

-

Heat the resulting slurry to 95-100°C for approximately 2 hours, during which time crystal formation should be observed.

-

Cool the slurry to room temperature and then further cool to 10°C.

-

Filter the crystalline product and wash the filter cake with a 25% brine solution.

-

The crude product can be purified by recrystallization from water or another suitable solvent to yield 2-amino-4,6-dimethylpyrimidine.

Causality of Experimental Choices:

-

Aqueous Alkaline Medium: The use of an aqueous solution of sodium carbonate provides the necessary basic conditions to deprotonate the guanidine hydrochloride, allowing the nucleophilic nitrogen to attack the carbonyl carbons of acetylacetone. This avoids the need for anhydrous solvents and simplifies the workup.[1]

-

Heating: The reaction is heated to ensure a sufficient reaction rate for the condensation and cyclization to proceed to completion in a reasonable timeframe.[1]

Caption: Synthesis of the 2-amino-4,6-dimethylpyrimidine precursor.

Stage 2 (Proposed): Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine

Step 2a (Proposed): Halogenation of 2-Amino-4,6-dimethylpyrimidine

A common strategy to activate an amino group for further functionalization is its conversion to a more reactive intermediate. One such approach is a Sandmeyer-type reaction to replace the amino group with a halogen.

Proposed Experimental Protocol:

-

Dissolve 2-amino-4,6-dimethylpyrimidine in an appropriate acidic medium (e.g., HBr).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt in situ.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

-

Extract the product, 2-bromo-4,6-dimethylpyrimidine, with an organic solvent and purify by chromatography.

Step 2b (Proposed): Nucleophilic Substitution with Aminoacetonitrile followed by Reduction

The resulting 2-halopyrimidine is an excellent substrate for nucleophilic substitution.

Proposed Experimental Protocol:

-

Dissolve 2-bromo-4,6-dimethylpyrimidine and an excess of aminoacetonitrile in a polar aprotic solvent such as DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr byproduct.

-

Heat the reaction mixture to facilitate the substitution reaction.

-

After completion, perform an aqueous workup and extract the intermediate, 2-((4,6-dimethylpyrimidin-2-yl)amino)acetonitrile.

-

Dissolve the crude intermediate in a suitable solvent (e.g., ether or THF) and add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C to reduce the nitrile to the primary amine.

-

Quench the reaction carefully with water and a sodium hydroxide solution.

-

Filter the aluminum salts and extract the desired product, 2-(4,6-dimethylpyrimidin-2-yl)ethanamine, from the filtrate.

Step 2c: Salt Formation

To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent like diethyl ether or ethanol, and a solution of HCl in the same solvent is added until precipitation is complete. The resulting solid is then filtered and dried.

Caption: Proposed multi-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

While experimental data for the final product is not widely published, we can predict the expected analytical data based on its structure and the known data of its precursor. One major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this product and it is sold "as-is".

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1269151-25-8 | Supplier Data |

| Molecular Formula | C8H15Cl2N3 | Supplier Data |

| Molecular Weight | 224.13 g/mol | Supplier Data |

| Form | Solid | Supplier Data |

| SMILES String | Cl.Cl.Cc1cc(C)nc(CCN)n1 | Supplier Data |

| InChI Key | OJRWCSICABUHDF-UHFFFAOYSA-N | Supplier Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

~2.4 ppm (singlet, 6H): Two equivalent methyl groups on the pyrimidine ring.

-

~3.0-3.3 ppm (multiplet, 2H): Methylene group adjacent to the pyrimidine ring (-CH2-CH2-NH2).

-

~3.3-3.6 ppm (multiplet, 2H): Methylene group adjacent to the amino group (-CH2-CH2-NH2).

-

~6.8 ppm (singlet, 1H): Aromatic proton on the pyrimidine ring.

-

~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH3+), which may exchange with D2O.

¹³C NMR:

-

~24 ppm: Carbon of the two methyl groups.

-

~38 ppm: Carbon of the methylene group adjacent to the amino group.

-

~40 ppm: Carbon of the methylene group adjacent to the pyrimidine ring.

-

~118 ppm: Aromatic CH carbon of the pyrimidine ring.

-

~165 ppm: Quaternary carbons of the pyrimidine ring attached to the methyl groups.

-

~170 ppm: Quaternary carbon of the pyrimidine ring attached to the ethanamine side chain.

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the expected molecular ion peak for the free base (C8H13N3) would be:

-

[M+H]⁺: m/z ≈ 152.12

Fragmentation patterns would likely involve the loss of the aminoethyl side chain.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the final compound.

Proposed HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

This method should provide good separation of the polar final product from any less polar intermediates or impurities.

Potential Biological Activity and Future Directions

While no specific biological activity has been reported for 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, the pyrimidine core is a well-established pharmacophore. Derivatives of 2-aminopyrimidine have shown a wide range of activities, including:

-

Anti-cancer properties: Various substituted pyrimidines have been investigated as kinase inhibitors and anti-proliferative agents.[2]

-

Anthelmintic activity: Certain pyrimidine derivatives have demonstrated efficacy against parasitic worms.[3]

The title compound, with its primary amine, serves as a valuable building block for creating a library of more complex molecules for high-throughput screening. The ethanamine side chain provides a reactive handle for amide bond formation, reductive amination, and other functionalization reactions.

Future research should focus on:

-

Experimental validation of the proposed synthetic route and full characterization of the final compound.

-

Derivatization of the primary amine to generate a diverse library of compounds.

-

Screening of these new derivatives in a variety of biological assays to identify potential therapeutic applications.

Conclusion

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride is a compound with a well-defined and accessible precursor. Although detailed experimental data on the final product is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The structural motifs present in this molecule suggest that it is a promising starting point for the development of novel therapeutic agents.

References

- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.

- Rigel Pharmaceuticals, Inc. (2013). U.S. Patent No. 8,481,724. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. 2-Amino-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Li, Q., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 675-680. Available at: [Link]

- Bayer CropScience AG. (2011). U.S. Patent Application No. 13/123,546. Washington, DC: U.S. Patent and Trademark Office.

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]

-

Kumarachari, R. K., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 10(3), 273-278. Available at: [Link]

Sources

- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dimethylpyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, celebrated for its structural versatility and presence in a multitude of therapeutic agents. This guide offers an in-depth exploration of the mechanisms of action employed by dimethylpyrimidine derivatives, a prominent subclass that has yielded landmark drugs across various therapeutic areas. We will dissect the core strategies through which these molecules exert their biological effects, moving beyond a simple catalog of targets to explain the causal biochemistry and the experimental rationale for their investigation. This document is structured to provide field-proven insights, focusing on three primary mechanistic paradigms: protein kinase inhibition, metabolic enzyme modulation, and folate pathway antagonism. Through detailed case studies of pioneering drugs such as Imatinib, Rosuvastatin, and Diaveridine, this guide illuminates the molecular interactions, signaling pathways, and quantitative measures of efficacy that define this vital class of compounds. Accompanying this analysis are detailed experimental protocols and data visualizations designed to equip researchers with the practical knowledge required to advance their own discovery programs.

The Dimethylpyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a recurring motif in biologically active molecules, most notably in the nucleobases cytosine, thymine, and uracil.[1] Its electron-deficient nature and the capacity for extensive functionalization make it an ideal starting point for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[2] Dimethylpyrimidine derivatives, which feature methyl groups on the core ring, serve as key intermediates and core structures for drugs targeting diseases ranging from cancer to cardiovascular conditions and infectious diseases.[1] This structural framework allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of highly effective and targeted therapies.[2]

Core Mechanisms of Action: A Tripartite View

Dimethylpyrimidine derivatives achieve their therapeutic effects through several distinct mechanisms. We will explore the three most significant paradigms, each illustrated with a representative drug.

Protein Kinase Inhibition: Precision Targeting of Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been exceptionally successful as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block the transfer of phosphate to substrate proteins, thereby halting oncogenic signaling.

Case Study: Imatinib (Gleevec)

Imatinib was a revolutionary drug that validated the principle of targeted cancer therapy.[3] It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).[3][4][5]

-

Mechanism: Imatinib stabilizes the inactive conformation of the BCR-ABL kinase domain.[3] It binds to the ATP-binding site, preventing the enzyme from adopting its active form and blocking substrate phosphorylation.[3][5] This inhibition of downstream signaling cuts off the proliferative signals essential for the survival of CML cells, leading to their programmed cell death (apoptosis).[3] Beyond BCR-ABL, Imatinib also effectively inhibits other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it effective against gastrointestinal stromal tumors (GIST).[4][5]

Metabolic Enzyme Inhibition: Correcting Physiological Imbalances

Targeting key enzymes in metabolic pathways is another successful strategy. Dimethylpyrimidine derivatives can act as competitive inhibitors that modulate the production of essential metabolites.

Case Study: Rosuvastatin (Crestor)

Rosuvastatin is a member of the statin class of drugs, which are used to lower cholesterol levels and reduce the risk of cardiovascular disease.[6][7]

-

Mechanism: Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[7][8][9] By blocking this enzyme, rosuvastatin reduces the intracellular concentration of cholesterol in liver cells.[9] The liver compensates by upregulating the expression of low-density lipoprotein (LDL) receptors on its surface.[7][9] This increase in LDL receptors enhances the clearance of LDL cholesterol (so-called "bad cholesterol") from the bloodstream, thereby lowering the overall risk of atherosclerosis.[6][9]

Folate Pathway Antagonism: Disrupting Microbial Proliferation

The folic acid biosynthesis pathway is essential for the synthesis of DNA, RNA, and certain amino acids, making it an excellent target for antimicrobial agents.

Case Study: Diaveridine

Diaveridine is an antiprotozoal agent used in veterinary medicine, often to combat coccidiosis in poultry.[10][11]

-

Mechanism: Diaveridine is a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). By binding to the active site of DHFR with high affinity, diaveridine prevents the production of THF, thereby starving the parasite of the necessary cofactors for DNA synthesis and cell division, ultimately leading to cell death.

-

Synergistic Action: The efficacy of diaveridine is dramatically enhanced when used in combination with sulfonamides.[11] Sulfonamides inhibit dihydropteroate synthetase (DHPS), an enzyme that acts earlier in the same pathway. This sequential blockade of two different steps creates a potent synergistic effect, making the combination far more effective than either agent alone.

Methodologies for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust biochemical and cellular assays. The choice of assay is dictated by the target class.

In Vitro Enzyme Inhibition Assay: A Universal Workflow

The foundational experiment to confirm direct target engagement is the in vitro enzyme inhibition assay. This workflow is adaptable for kinases, DHFR, and other enzymes. The primary goal is to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: Spectrophotometric Assay for DHFR Inhibition

-

Causality: This protocol relies on the differential UV absorbance of the substrate (DHF) and the cofactor (NADPH). The oxidation of NADPH to NADP+ during the reaction catalyzed by DHFR leads to a decrease in absorbance at 340 nm. An effective inhibitor like diaveridine will slow this rate of decrease.

-

Reagents & Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Recombinant DHFR enzyme

-

Diaveridine (or other test compound) serially diluted in DMSO

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Step-by-Step Methodology:

-

Compound Plating: Add 2 µL of serially diluted diaveridine to the wells of a 96-well plate. Include wells with DMSO only for a "no inhibitor" positive control.

-

Enzyme Addition: Add 178 µL of a solution containing the DHFR enzyme and NADPH in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the DHF substrate to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of diaveridine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Analysis of Inhibitory Potency

Summarizing quantitative data is crucial for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.

Table 1: Inhibitory Potency (IC50) of Representative Dimethylpyrimidine Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Therapeutic Area |

| Alisertib (MLN8237) | Aurora A Kinase | 0.0012 | Oncology |

| Barasertib (AZD1152) | Aurora B Kinase | 0.00037 | Oncology |

| Compound 4e | α-Amylase | 0.055 | Anti-diabetic |

| Compound 4e | α-Glucosidase | 0.050 | Anti-diabetic |

| Compound 5 | EGFR | 0.04 (nM) | Oncology |

| Compound 5 | CDK4/cyclin D1 | 0.12 (nM) | Oncology |

| Compound PS18 | Cyclooxygenase-1 (COX-1) | 57.3 | Anti-inflammatory |

| Compound PS33 | Cyclooxygenase-1 (COX-1) | 51.8 | Anti-inflammatory |

Data sourced from multiple studies investigating various pyrimidine derivatives.[12][13][14][15]

Conclusion and Future Directions

The dimethylpyrimidine scaffold is unequivocally a "privileged structure" in drug discovery, demonstrating remarkable versatility in targeting a diverse set of proteins crucial to human health and disease. The success of blockbuster drugs like Imatinib and Rosuvastatin, alongside specialized agents like Diaveridine, highlights the chemical tractability and biological adaptability of this core moiety. The mechanisms of action, while varied, often converge on the principle of competitive inhibition of enzymatic active sites, a testament to the scaffold's ability to mimic endogenous substrates or cofactors.

Future research will undoubtedly continue to leverage this framework. The development of next-generation kinase inhibitors with improved selectivity and the ability to overcome resistance mutations remains a high priority in oncology.[16] Furthermore, the exploration of dimethylpyrimidine derivatives against novel targets in areas such as neurodegenerative diseases and metabolic disorders presents exciting new frontiers for drug development.[17] The foundational knowledge and methodologies outlined in this guide provide a robust framework for scientists and researchers dedicated to harnessing the full therapeutic potential of this exceptional chemical class.

References

- Im

- Rosuvast

- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH.

- Diaveridine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Protozoa - Benchchem.

- What is the mechanism of action of Im

- What is the mechanism of Rosuvastatin Calcium?

- Imatinib: MedlinePlus Drug Inform

- Rosuvastatin: MedlinePlus Drug Inform

- Diaveridine Hydrochloride - LKT Labs.

- Imatinib Information for P

- Diaveridine Hydrochloride Research Compound - Benchchem.

- Rosuvastatin - St

- Application Notes and Protocols: Synergistic Mechanism of Diaveridine Hydrochloride and Sulfaquinoxaline - Benchchem.

- The Synergistic Power of Diaveridine Hydrochloride in Veterinary Therapeutics.

- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.

- Application Notes and Protocols for Pyrimidine Deriv

- Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv

- An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine - Benchchem.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed.

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH. MoBYyuy0Xmt)

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Rosuvastatin: MedlinePlus Drug Information [medlineplus.gov]

- 7. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 10. Diaveridine Hydrochloride - LKT Labs [lktlabs.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy. For ionizable compounds, this property is not a single value but a profile dependent on environmental factors, most notably pH. This guide provides a comprehensive technical overview of the theoretical and experimental characterization of the solubility profile for this compound. We delve into the structural components influencing its physicochemical properties, predict its pH-dependent solubility behavior, and provide detailed, field-proven protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the pre-formulation and formulation of this compound.

Introduction and Strategic Importance

This compound is a heterocyclic amine whose development as a potential therapeutic agent necessitates a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that governs dissolution rate, and by extension, absorption and bioavailability, particularly for oral dosage forms.[1] More than 40% of new chemical entities exhibit poor aqueous solubility, making early and accurate characterization essential to de-risk development and guide formulation strategy.[1]

The dihydrochloride salt form of this molecule suggests a strategic intervention to enhance the solubility of a likely basic parent compound.[2] This guide will, therefore, explore the solubility not as a static figure, but as a dynamic profile, providing the theoretical underpinnings and the practical methodologies required for its complete elucidation.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility behavior of this compound is dictated by its molecular structure. A systematic analysis of its constituent parts allows for a robust prediction of its properties.

-

Pyrimidine Core : The pyrimidine ring is a weakly basic heterocycle. The two nitrogen atoms can be protonated, but their basicity is significantly lower than the aliphatic amine due to the aromatic nature of the ring.

-

Ethan-1-amine Side Chain : This primary aliphatic amine is the most basic functional group in the molecule. Primary amines typically exhibit pKa values in the range of 9-11.[3] This group is a primary site for protonation.

-

Dihydrochloride Salt Form : The designation "dihydrochloride" indicates that two basic sites in the molecule have been protonated to form a salt with hydrochloric acid. This conversion of a neutral, likely less soluble free base into a highly polar, charged salt is a common and effective strategy to dramatically increase aqueous solubility.[2]

Impact of Ionization and Predicted pKa

As a multi-basic compound, its solubility is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms. While empirical determination is required for definitive values, we can estimate the pKa values based on analogous structures:

-

pKa1 (Ethan-1-amine) : Estimated to be ~9.5 - 10.5 . Below this pH, the primary amine group will be predominantly protonated (-NH₃⁺).

-

pKa2 (Pyrimidine Ring Nitrogen) : Estimated to be significantly lower, likely in the range of ~1.0 - 3.0 .

The dihydrochloride salt will dissolve in water to yield the fully protonated species. As the pH of the solution is increased, the molecule will deprotonate sequentially, leading to a decrease in solubility as the neutral, less soluble free base begins to form and eventually precipitate. The solubility is therefore expected to be highest at acidic pH (pH 1.2-4.5) and lowest at pH values significantly above the pKa of the ethanamine group (e.g., pH > 11).[4][5][6]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is non-negotiable for regulatory submission and formulation development. The gold standard for this is the determination of thermodynamic (or equilibrium) solubility . This contrasts with kinetic solubility, which is often higher due to the formation of supersaturated, metastable solutions, and is more suited for early high-throughput screening.[7][8][9] For pre-formulation, thermodynamic solubility is the definitive value.

Protocol: Equilibrium Shake-Flask Method (ICH Guideline Compliant)

This method is considered the benchmark for determining the equilibrium solubility and is recommended by the International Council for Harmonisation (ICH).[10][11][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.

Causality and Self-Validation: The core principle is to ensure a true equilibrium is reached. The use of excess solid material guarantees that the solution becomes saturated. Extended agitation time (≥24 hours) allows the dissolution process to reach a steady state. Analyzing samples at multiple time points (e.g., 24 and 48 hours) serves as a self-validating mechanism; consistent concentration values at these points confirm that equilibrium has been achieved.[13] Temperature control at 37 °C is critical to mimic physiological conditions.[14]

Step-by-Step Methodology:

-

Preparation of Media: Prepare aqueous buffers at a minimum of three pH levels across the physiological range (e.g., pH 1.2, pH 4.5, and pH 6.8) as recommended by ICH M9 guidelines.[12] Deionized water should also be used.

-

Addition of Compound: Add an excess amount of this compound to a series of glass vials containing a known volume of each medium. "Excess" should be enough solid to remain visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 ± 1 °C.[14] Agitate the samples for at least 24 hours. For rigorous studies, a second time point (e.g., 48 hours) is recommended to confirm equilibrium.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed.

-

Filtration: Withdraw an aliquot using a syringe fitted with a low-binding filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to prevent drug loss from filter adsorption.

-

-

Sample Preparation: Immediately dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC-UV method.

-

pH Verification: Measure the final pH of each solution after the experiment to ensure it has not shifted significantly.[11][12]

Representative Solubility Data (Hypothetical)

The following table presents a hypothetical but scientifically plausible solubility profile for the compound, based on the principles discussed. According to ICH guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[10][11][14]

| Medium | pH (Final) | Temperature | Representative Solubility (mg/mL) | Representative Solubility (µM) | BCS High Solubility Class (Assuming 100 mg dose) |

| Deionized Water | ~5.5 | 37 °C | > 200 | > 1,020,000 | Yes |

| 0.1 N HCl | 1.2 | 37 °C | > 200 | > 1,020,000 | Yes |

| Acetate Buffer | 4.5 | 37 °C | > 200 | > 1,020,000 | Yes |

| Phosphate Buffer | 6.8 | 37 °C | > 150 | > 765,000 | Yes |

| Phosphate Buffer | 7.4 | 37 °C | ~100 | ~510,000 | Yes |

| Borate Buffer | 9.0 | 37 °C | ~10 | ~51,000 | No |

Note: The molecular weight of the dihydrochloride salt (C₆H₁₁N₃·2HCl) is approximately 196.09 g/mol . A 100 mg dose in 250 mL corresponds to a solubility requirement of 0.4 mg/mL. The data above strongly suggests this compound would be classified as highly soluble.

Key Factors Influencing the Solubility Profile

Several factors beyond the intrinsic structure can modulate the measured solubility of this compound.

-

pH : As established, this is the most critical factor. The solubility will be high in the acidic environment of the stomach and the upper small intestine, facilitating dissolution.[15][16]

-

Common Ion Effect : In chloride-rich environments, such as the stomach (which contains HCl), the solubility of a hydrochloride salt can be slightly suppressed due to the excess of the common chloride ion. However, for highly soluble salts, this effect is often minimal and does not alter the overall classification.[17]

-

Temperature : Most drug dissolutions are endothermic processes; therefore, solubility tends to increase with temperature. All physiologically relevant solubility studies should be conducted at 37 °C.[13][14]

-

Polymorphism : The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique solubility, with the amorphous form typically being more soluble but less stable than crystalline forms.[7][8] It is crucial to characterize the solid-state form used in solubility experiments to ensure reproducibility.

Conclusion and Forward Recommendations

The theoretical analysis of this compound strongly predicts a favorable aqueous solubility profile, characterized by high solubility across the physiological pH range of 1.2 to 6.8. This is a direct consequence of its nature as a dihydrochloride salt of a basic compound. This high solubility is a significant advantage for oral drug development, suggesting that dissolution is unlikely to be the rate-limiting step for absorption.

It is imperative that these theoretical predictions are confirmed through rigorous experimental validation. The Shake-Flask method, conducted according to ICH guidelines, is the definitive approach to establish the equilibrium solubility profile. The resulting data will be foundational for Biopharmaceutics Classification System (BCS) designation, guide the selection of formulation excipients, and support regulatory submissions.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

protocols.io. (2022, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Khan Academy. (n.d.). pH and solubility. [Link]

-

ACS Publications. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. [Link]

-

askIITians. (n.d.). How does pH affect solubility?. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

National Center for Biotechnology Information. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

-

YouTube. (2023, December 19). Why Does pH Influence A Substance's Dissolution?. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

National Center for Biotechnology Information. (2016). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

University of California, Berkeley. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

ResearchGate. (2016, April 5). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]

-

SciELO. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]

-

PubMed. (1985, January). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. [Link]

-

PubChem. (n.d.). 2-Pyridineethanamine. [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

LookChem. (n.d.). 2-(Pyrimidin-2-yl)ethanamine. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. scielo.br [scielo.br]

- 14. admescope.com [admescope.com]

- 15. How does pH affect solubility? - askIITians [askiitians.com]

- 16. youtube.com [youtube.com]

- 17. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in numerous biologically active compounds, and the strategic placement of dimethyl and aminoethyl functionalities offers a versatile scaffold for further molecular exploration. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity.

This technical guide provides a detailed overview of the analytical methodologies for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the expected data but also delve into the rationale behind the experimental choices and the interpretation of the spectral results, empowering researchers to confidently synthesize and analyze this and similar compounds.

Synthesis of this compound: A Representative Protocol

While numerous synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a suitable amidine with a β-dicarbonyl compound. For the synthesis of the core scaffold of our target molecule, one could envision a reaction between guanidine and acetylacetone to form 2-amino-4,6-dimethylpyrimidine. Subsequent elaboration of the 2-amino group would be required to introduce the ethanamine side chain. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 2-(Aminoalkyl)pyrimidine Derivatives

This protocol is a representative method for the synthesis of 2-(aminoalkyl)pyrimidine derivatives and can be adapted for the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.

-

Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine. In a round-bottom flask, dissolve guanidine hydrochloride and acetylacetone in a suitable solvent such as ethanol. Add a base, for example, sodium ethoxide, and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-amino-4,6-dimethylpyrimidine.[1]

-

Step 2: Introduction of the Ethanenitrile Group. The 2-amino-4,6-dimethylpyrimidine can be converted to 2-chloro-4,6-dimethylpyrimidine using a diazotization reaction followed by a Sandmeyer reaction with cuprous chloride. The resulting 2-chloro derivative can then undergo nucleophilic substitution with the sodium salt of acetonitrile to introduce the cyanomethyl group at the 2-position.

-

Step 3: Reduction of the Nitrile to the Amine. The 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile is then reduced to the corresponding primary amine, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.

-

Step 4: Formation of the Dihydrochloride Salt. The final dihydrochloride salt is obtained by treating the free amine with an excess of hydrochloric acid in a suitable solvent like ethanol or diethyl ether. The resulting precipitate is then collected by filtration and dried under vacuum.[1]

Caption: A plausible synthetic workflow for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electrospray Ionization (ESI) is a suitable technique, particularly for the analysis of the protonated molecule.

Expected Mass Spectrum:

The ESI mass spectrum, in positive ion mode, is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base (C₈H₁₃N₃) is 151.11 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 152.12.

Fragmentation Pattern:

The fragmentation of pyrimidine derivatives is often initiated by cleavage of the bonds at the substituent groups.[2] For 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, the primary fragmentation pathways are expected to involve the ethylamine side chain.

-

Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 135.

-

Cleavage of the C-C bond in the side chain: Cleavage of the bond between the two carbons of the ethyl group would lead to the formation of a stable pyrimidinemethyl cation at m/z 135 and a neutral CH₂NH₂ radical.

-

Ring Fragmentation: While the pyrimidine ring is relatively stable, fragmentation can occur, leading to smaller characteristic ions.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Identity |

| 152.12 | [M+H]⁺ (Protonated molecular ion) |

| 135.10 | [M+H - NH₃]⁺ |

| 122.09 | [M+H - CH₂NH₂]⁺ (from C-C cleavage) |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[3] The presence of the hydrochloride salt should not interfere with the analysis in ESI, as the acidic mobile phase will ensure protonation.[3]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain a detailed fragmentation spectrum.

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

The comprehensive characterization of this compound through a combination of mass spectrometry and NMR spectroscopy is crucial for its successful application in scientific research. This guide has provided a detailed framework for the synthesis, analysis, and interpretation of the spectral data for this important molecule. By understanding the principles behind these analytical techniques and the expected outcomes, researchers can ensure the quality and integrity of their compounds, paving the way for new discoveries in drug development and medicinal chemistry. The protocols and predicted data presented herein serve as a valuable resource for scientists working with pyrimidine derivatives and other small molecules.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3185.

- Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.

- Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? (2018). Reddit.

- Synthesis of the 2-ω-aminoalkyl and 2-ω-sulphanilamidoalkyl derivatives of thiazole and pyrimidine. (1945). Journal of the Chemical Society (Resumed), 255.

- 2-Pyrimidinamine, 4,6-dimethyl-. (n.d.). NIST WebBook.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1976). Chemistry of Heterocyclic Compounds, 12(11), 1276-1280.

- Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate.

- 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit.

- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry, 93(11), 4809–4817.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.

- 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.). ResearchGate.

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). Google Patents.

Sources

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a foundational six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a ubiquitous and indispensable scaffold in the realm of medicinal chemistry and drug discovery.[1] Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil, which constitute DNA and RNA—underscores its profound biological relevance.[2] This intrinsic biocompatibility has rendered the pyrimidine nucleus a "privileged structure," a molecular framework that is repeatedly identified as a key constituent in a multitude of biologically active compounds.[3]

The remarkable therapeutic versatility of pyrimidine derivatives is evidenced by their wide-ranging pharmacological applications. From anticancer and antimicrobial to antiviral and anti-inflammatory agents, the strategic modification of the pyrimidine core has yielded a rich pipeline of clinically significant drugs.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of pyrimidine-based compounds. It delves into the causal mechanisms of action, presents detailed experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting the dysregulated cellular machinery that drives cancer progression.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes responsible for cell cycle progression and signal transduction.

A. Mechanism of Action: Interrupting Aberrant Signaling

A significant number of pyrimidine-based anticancer drugs function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways that are often hyperactivated in cancer.[7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and metastasis.[8][9] Many pyrimidine derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that promotes tumor growth.[6][8] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).[9]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[10] Pyrimidine-based compounds have been successfully developed as CDK inhibitors. By blocking the activity of specific CDKs, such as CDK2, CDK4, and CDK6, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[10][11][12]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, pyrimidine-based drugs, such as methotrexate, disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.

Signaling Pathway of Pyrimidine-Based EGFR Inhibitors

Caption: Pyrimidine-based EGFR inhibitors block downstream signaling pathways.

B. Experimental Protocols: Evaluating Anticancer Efficacy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with the pyrimidine compound for a defined period.

-